![molecular formula C10H15BrN2O B2858855 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline CAS No. 1289156-46-2](/img/structure/B2858855.png)
5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline
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Description
5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline is a chemical compound that belongs to the class of picolines. It is also known as DMABEP or 5-Bromo-2-(2-(dimethylamino)ethoxy)-3-picoline. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Non-Linear Optical (NLO) Materials
The compound could potentially be used in the development of non-linear optical (NLO) materials . NLO materials are crucial in many areas of technology, including telecommunications, information processing, and laser frequency conversion .
Organic Synthesis
The compound could be used in organic synthesis, particularly in the N-arylation of aminobenzimidazoles . This process is important in the production of various organic materials .
α-Glucosidase Inhibitors
Compounds similar to “5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline” have been synthesized and evaluated as α-glucosidase inhibitors . These inhibitors are used in the treatment of type-2 diabetes .
Molecular Docking Studies
The compound could be used in molecular docking studies, which are computational procedures used to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Drug Development
Benzimidazole derivatives, which include compounds similar to “5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline”, are used in the development of various drugs . These drugs exhibit diverse pharmacological activities, including antiparasitic, antifungal, antiviral, and anti-allergic effects .
6. Optimization and Analysis of Frontier Molecular Orbitals (FMOs) The compound could potentially be used in the optimization and analysis of frontier molecular orbitals (FMOs) . FMO analysis provides information about the electronic properties and reactivity of synthesized compounds .
properties
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-12-10(8)14-5-4-13(2)3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPHVKWMEVIZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCN(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline |
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